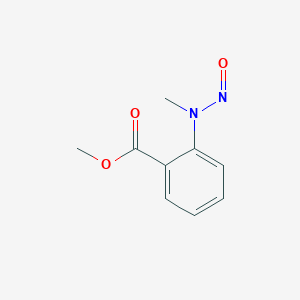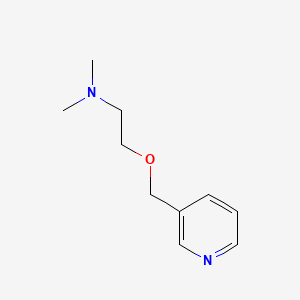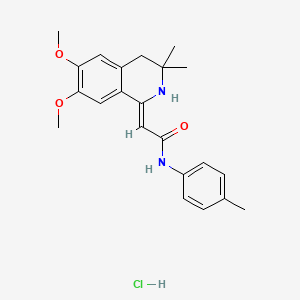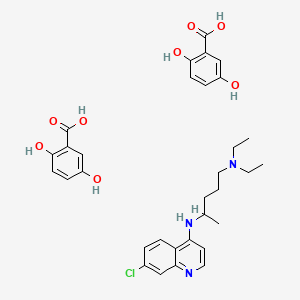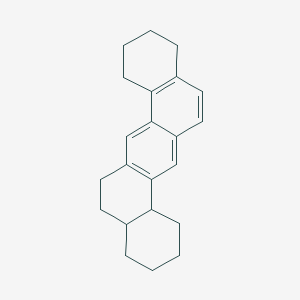
2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate is a complex organic compound characterized by the presence of trifluoroethyl, cyano, oxo, propylsulphonyl, and tolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate typically involves multiple steps:
Formation of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through nucleophilic substitution reactions using trifluoroethyl halides.
Introduction of the Cyano Group: The cyano group is often introduced via nucleophilic addition of cyanide ions to appropriate electrophilic centers.
Formation of the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Propylsulphonyl Group: This group can be introduced through sulfonation reactions using propylsulfonyl chloride.
Formation of the Tolyl Group: The tolyl group is typically introduced through Friedel-Crafts alkylation reactions.
Final Coupling: The final coupling of these functional groups is achieved through condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo and tolyl groups, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the cyano and oxo groups, converting them into amines or alcohols, respectively.
Substitution: The trifluoroethyl and propylsulphonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Cyanide ions, amines, alcohols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups can be utilized in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.
Industrial Applications: It can be used in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the cyano and oxo groups can participate in hydrogen bonding and other interactions. The propylsulphonyl group can modulate the compound’s solubility and stability, influencing its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethyl N-(2-cyanophenyl)carbamate: This compound shares the trifluoroethyl and cyano groups but lacks the oxo and propylsulphonyl groups.
2,2,2-Trifluoroethyl 2,2,2-trifluoroethanimidate: This compound also contains the trifluoroethyl group but differs significantly in its overall structure and functional groups.
Uniqueness
2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
66172-62-1 |
|---|---|
Fórmula molecular |
C26H28F3N3O5S |
Peso molecular |
551.6 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl 2-[4-[(E)-2-cyano-3-oxo-3-[4-(propylsulfonylamino)phenyl]prop-1-enyl]-N-ethyl-3-methylanilino]acetate |
InChI |
InChI=1S/C26H28F3N3O5S/c1-4-12-38(35,36)31-22-9-6-19(7-10-22)25(34)21(15-30)14-20-8-11-23(13-18(20)3)32(5-2)16-24(33)37-17-26(27,28)29/h6-11,13-14,31H,4-5,12,16-17H2,1-3H3/b21-14+ |
Clave InChI |
UBDOGAFJORCNGW-KGENOOAVSA-N |
SMILES isomérico |
CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)/C(=C/C2=C(C=C(C=C2)N(CC)CC(=O)OCC(F)(F)F)C)/C#N |
SMILES canónico |
CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C(=CC2=C(C=C(C=C2)N(CC)CC(=O)OCC(F)(F)F)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


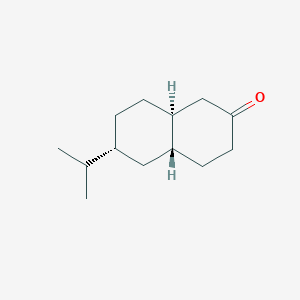
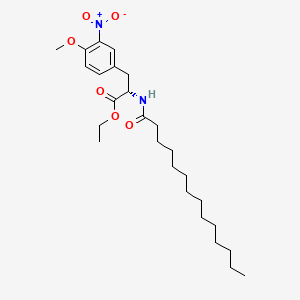
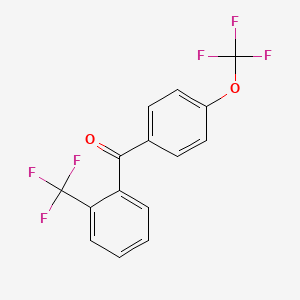
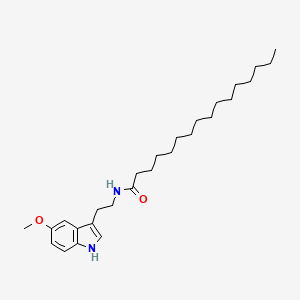
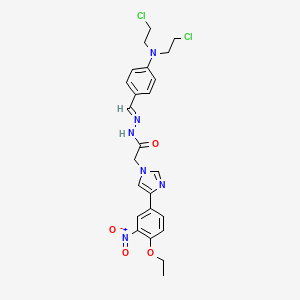

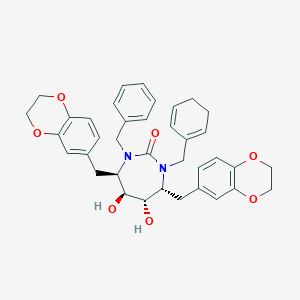
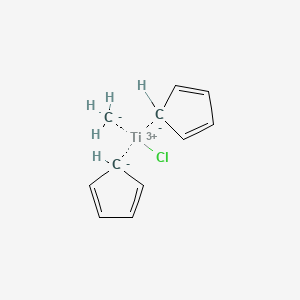
![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
